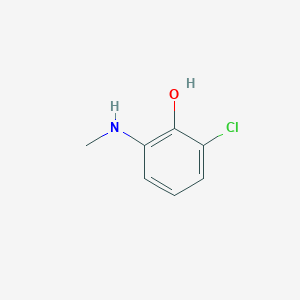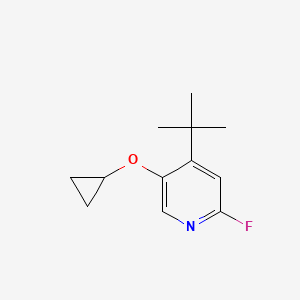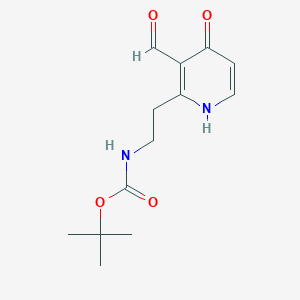
Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate is a chemical compound with the molecular formula C13H18N2O4 It is a derivative of pyridine, featuring a formyl group and a hydroxyl group on the pyridine ring, along with a tert-butyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate typically involves the following steps:
Formylation of Pyridine: The starting material, 2-hydroxypyridine, undergoes formylation to introduce the formyl group at the 3-position. This can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Protection of Hydroxyl Group: The hydroxyl group at the 4-position is protected using tert-butyl dimethylsilyl chloride (TBSCl) in the presence of imidazole to form the TBS-protected intermediate.
Carbamate Formation: The protected intermediate is then reacted with tert-butyl chloroformate (Boc2O) to introduce the tert-butyl carbamate group.
Deprotection: Finally, the TBS protecting group is removed using tetrabutylammonium fluoride (TBAF) to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation: 2-(3-carboxy-4-hydroxypyridin-2-YL)ethylcarbamate.
Reduction: 2-(3-hydroxymethyl-4-hydroxypyridin-2-YL)ethylcarbamate.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and hydroxyl groups on the pyridine ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The carbamate moiety may also play a role in stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 2-(3-formyl-2-hydroxypyridin-4-YL)ethylcarbamate
- Tert-butyl 2-hydroxy-2-(4-pyridinyl)ethylcarbamate
Comparison:
- Structural Differences: The position of the formyl and hydroxyl groups on the pyridine ring can significantly affect the compound’s reactivity and interaction with biological targets.
- Unique Properties: Tert-butyl 2-(3-formyl-4-hydroxypyridin-2-YL)ethylcarbamate’s specific arrangement of functional groups provides unique opportunities for chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C13H18N2O4 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
tert-butyl N-[2-(3-formyl-4-oxo-1H-pyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-6-4-10-9(8-16)11(17)5-7-14-10/h5,7-8H,4,6H2,1-3H3,(H,14,17)(H,15,18) |
InChI-Schlüssel |
MJKPUVVJSCKXSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1=C(C(=O)C=CN1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





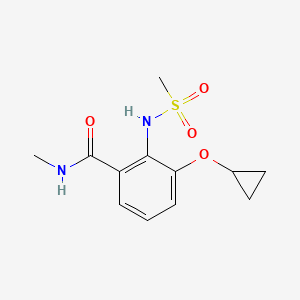
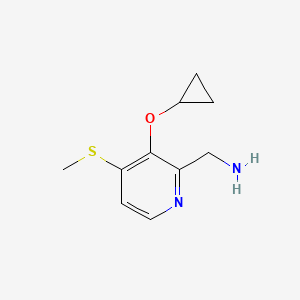
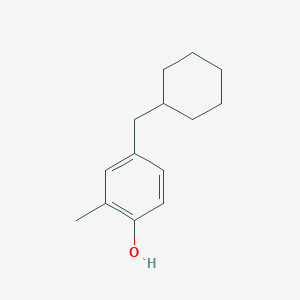
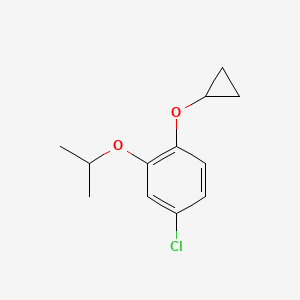
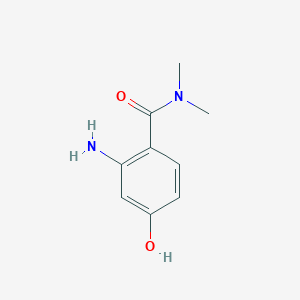
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)

